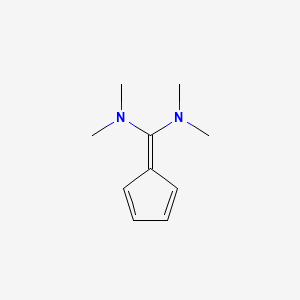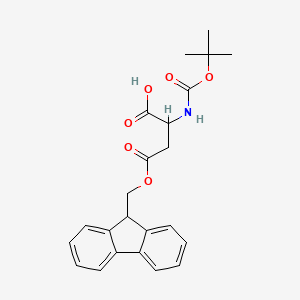
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide typically involves the Michaelis-Arbuzov reaction. This reaction is carried out by reacting 1-phospha-2,8,9-trioxaadamantane with benzyl chloride . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Michaelis-Arbuzov reaction conditions to maximize yield and purity. This could include the use of advanced reactors and purification techniques to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphoranes, while substitution reactions can produce derivatives with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form bonds with various substrates, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phospha-2,8,9-trioxaadamantane: A precursor in the synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide.
Benzyl chloride: Another reactant in the synthesis process.
Other phosphoranes: Compounds with similar phosphorus-containing bicyclic structures.
Uniqueness
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is unique due to its specific bicyclic structure and the presence of both benzyl and chloro substituents
Propiedades
Número CAS |
53144-70-0 |
|---|---|
Fórmula molecular |
C13H16ClO3P |
Peso molecular |
286.69 g/mol |
Nombre IUPAC |
3-benzyl-7-chloro-2,4-dioxa-3λ5-phosphabicyclo[3.3.1]nonane 3-oxide |
InChI |
InChI=1S/C13H16ClO3P/c14-11-6-12-8-13(7-11)17-18(15,16-12)9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Clave InChI |
RLOFNLGMZGOOGE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(CC1OP(=O)(O2)CC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


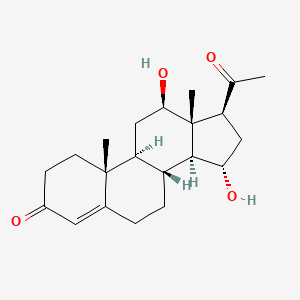


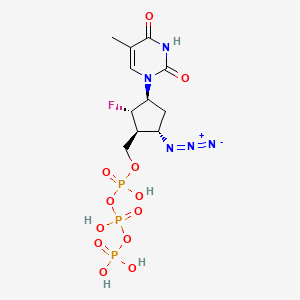
![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)

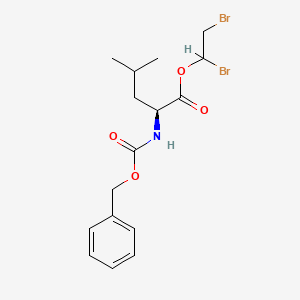
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)




